molecular formula C30H27N3O5S B11543092 4-[(E)-(2-{[(diphenylacetyl)amino]acetyl}hydrazinylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate (non-preferred name)

4-[(E)-(2-{[(diphenylacetyl)amino]acetyl}hydrazinylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate (non-preferred name)

Cat. No.: B11543092
M. Wt: 541.6 g/mol
InChI Key: YOSGHSGHFGTTPU-BIZUNTBRSA-N
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Description

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is of interest due to its potential pharmacological properties and its unique structural features that may contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl thiophene-2-carboxylate can be achieved through a multi-step process involving the formation of the thiophene ring and subsequent functionalization. One common method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl thiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its structural features may allow it to interact with DNA or proteins, contributing to its antimicrobial or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl thiophene-2-carboxylate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C30H27N3O5S

Molecular Weight

541.6 g/mol

IUPAC Name

[4-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] thiophene-2-carboxylate

InChI

InChI=1S/C30H27N3O5S/c1-2-37-25-18-21(15-16-24(25)38-30(36)26-14-9-17-39-26)19-32-33-27(34)20-31-29(35)28(22-10-5-3-6-11-22)23-12-7-4-8-13-23/h3-19,28H,2,20H2,1H3,(H,31,35)(H,33,34)/b32-19+

InChI Key

YOSGHSGHFGTTPU-BIZUNTBRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CS4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CS4

Origin of Product

United States

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